molecular formula C30H35N5O3 B10852109 NPY-1 antagonist

NPY-1 antagonist

Cat. No.: B10852109
M. Wt: 513.6 g/mol
InChI Key: BSGMHDGHMYUSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The neuropeptide Y receptor type 1 antagonist is a compound that selectively inhibits the neuropeptide Y receptor type 1. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including the regulation of feeding behavior, energy homeostasis, and cardiovascular functions. The neuropeptide Y receptor type 1 antagonist is of significant interest in scientific research due to its potential therapeutic applications in conditions such as obesity, anxiety, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neuropeptide Y receptor type 1 antagonists involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that confer selectivity and potency. One common synthetic route involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, as well as protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of neuropeptide Y receptor type 1 antagonists often involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified product is then lyophilized to obtain the final compound in a stable, dry form. The process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Neuropeptide Y receptor type 1 antagonists can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the neuropeptide Y receptor type 1 antagonist. For example, oxidation of a thiol group can produce a disulfide bond, while reduction of a carbonyl group can produce an alcohol .

Scientific Research Applications

Neuropeptide Y receptor type 1 antagonists have a wide range of scientific research applications:

    Chemistry: Used as tools to study the structure-activity relationships of neuropeptide Y and its receptors.

    Biology: Employed in research to understand the physiological roles of neuropeptide Y in various biological processes.

    Medicine: Investigated for their potential therapeutic applications in conditions such as obesity, anxiety, and cancer. .

    Industry: Utilized in the development of new pharmaceuticals targeting neuropeptide Y receptors.

Mechanism of Action

The neuropeptide Y receptor type 1 antagonist exerts its effects by binding to the neuropeptide Y receptor type 1 and blocking the interaction of neuropeptide Y with the receptor. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by neuropeptide Y. The molecular targets involved include G-protein coupled receptors, which mediate various physiological responses such as inhibition of adenylate cyclase and modulation of calcium and potassium channels .

Comparison with Similar Compounds

Neuropeptide Y receptor type 1 antagonists can be compared with other neuropeptide Y receptor antagonists, such as those targeting neuropeptide Y receptor type 2, type 4, and type 5. While all these antagonists inhibit the activity of neuropeptide Y, they differ in their selectivity and potency for specific receptor subtypes. For example, the neuropeptide Y receptor type 2 antagonist is more selective for the neuropeptide Y receptor type 2, while the neuropeptide Y receptor type 1 antagonist is more selective for the neuropeptide Y receptor type 1 .

List of Similar Compounds

  • Neuropeptide Y receptor type 2 antagonist
  • Neuropeptide Y receptor type 4 antagonist
  • Neuropeptide Y receptor type 5 antagonist

These compounds highlight the diversity and specificity of neuropeptide Y receptor antagonists, each with unique applications and therapeutic potential .

Properties

Molecular Formula

C30H35N5O3

Molecular Weight

513.6 g/mol

IUPAC Name

N-[[3-[[[amino-(oxolan-2-ylmethylcarbamoylamino)methylidene]amino]methyl]phenyl]methyl]-2,3-diphenylpropanamide

InChI

InChI=1S/C30H35N5O3/c31-29(35-30(37)34-21-26-15-8-16-38-26)33-20-24-12-7-11-23(17-24)19-32-28(36)27(25-13-5-2-6-14-25)18-22-9-3-1-4-10-22/h1-7,9-14,17,26-27H,8,15-16,18-21H2,(H,32,36)(H4,31,33,34,35,37)

InChI Key

BSGMHDGHMYUSDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)NC(=NCC2=CC=CC(=C2)CNC(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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